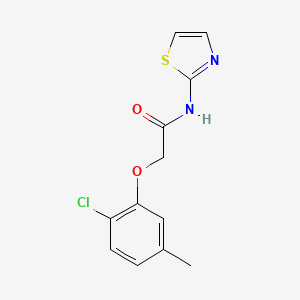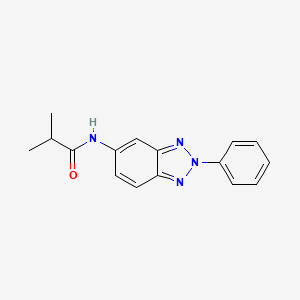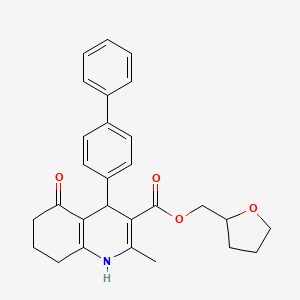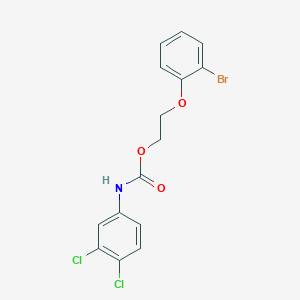![molecular formula C16H17F3N2OS B5017498 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)
4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MTT" and is a thiazolyl blue tetrazolium bromide derivative.
Mecanismo De Acción
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This reduction reaction is dependent on the metabolic activity of the cells. The formazan product is insoluble in water and can be solubilized with the addition of a detergent.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on living organisms. However, it has been shown to interfere with the activity of some enzymes in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MTT as a cell viability assay include its simplicity, sensitivity, and low cost. The assay can be performed in a microplate format, allowing for high-throughput screening of compounds. However, the limitations of this assay include its dependence on the metabolic activity of the cells and its potential interference with some enzymes in vitro.
Direcciones Futuras
MTT has potential applications in various fields, including drug discovery, toxicology, and cancer research. In the future, researchers may explore the use of MTT in combination with other assays to provide more comprehensive data on cell viability and proliferation. Additionally, the development of new derivatives of MTT may lead to improved assays with higher sensitivity and specificity.
Métodos De Síntesis
The synthesis of 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine involves the reaction of 2-(3-(trifluoromethyl)phenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with thiomorpholine in the presence of a base catalyst. The resulting product is a yellow crystalline powder.
Aplicaciones Científicas De Investigación
MTT has been extensively used in scientific research as a colorimetric assay for the measurement of cell viability and proliferation. This compound is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used in drug discovery, toxicology, and cancer research.
Propiedades
IUPAC Name |
5-methyl-4-(thiomorpholin-4-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11-14(10-21-5-7-23-8-6-21)20-15(22-11)12-3-2-4-13(9-12)16(17,18)19/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQIMLYFYXJRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5017433.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5017444.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoic acid](/img/structure/B5017448.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)

![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)


![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)